molecular formula C22H18N2O6 B2449482 benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 902313-04-6

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2449482
CAS No.: 902313-04-6
M. Wt: 406.394
InChI Key: LQXYZBQQOSACNR-UHFFFAOYSA-N
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Description

Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c23-21-18(22(27)28-12-13-5-2-1-3-6-13)17(14-7-4-8-24-10-14)20-19(30-21)16(26)9-15(11-25)29-20/h1-10,17,25H,11-12,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXYZBQQOSACNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(OC3=C(C2C4=CN=CC=C4)OC(=CC3=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of pyridine-4-carboxylic acid with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Share similar heterocyclic structures and biological activities.

    Pyridine Derivatives: Have comparable chemical properties and reactivity.

    Pyrano[3,2-b]pyran Derivatives:

Uniqueness

Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate is unique due to its combination of functional groups and structural complexity.

Biological Activity

Benzyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (CAS Number: 902313-04-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C22H18N2O6
Molecular Weight : 406.39 g/mol
CAS Number : 902313-04-6
Synonyms : Pyrano[3,2-b]pyran-3-carboxylic acid derivatives

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Enzyme Inhibition : The compound has demonstrated potent inhibitory effects on various enzymes. For instance, it has been shown to inhibit tyrosinase activity, which is crucial for melanin synthesis. This property indicates potential applications in treating hyperpigmentation disorders.
  • Antioxidant Activity : The presence of hydroxymethyl and pyridine groups contributes to the antioxidant properties of the compound, allowing it to scavenge free radicals and reduce oxidative stress in biological systems.
  • Anticancer Properties : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in tumor cells suggests a promising avenue for cancer therapy.

Tyrosinase Inhibition Study

A recent study evaluated the tyrosinase inhibitory activity of benzyl 2-amino derivatives compared to traditional inhibitors like kojic acid. The results indicated that the compound exhibited competitive inhibition with an IC50 value significantly lower than that of kojic acid (IC50 = 23.64 ± 2.56 µM), demonstrating its potential as a more effective agent for managing skin pigmentation disorders .

CompoundIC50 Value (µM)Type of Inhibition
Benzyl 2-amino derivative7.69 ± 1.99Competitive
Kojic Acid23.64 ± 2.56Competitive

Antioxidant Activity Assessment

In vitro assays have confirmed the antioxidant capacity of benzyl 2-amino derivatives through DPPH radical scavenging tests. The compound exhibited a significant reduction in DPPH radical concentration, indicating its efficacy as an antioxidant agent.

ADMET Properties

The drug-like properties of benzyl 2-amino derivatives were assessed using computational models predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The predictions suggest favorable profiles for oral bioavailability and low toxicity levels, making it a suitable candidate for further pharmacological development .

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